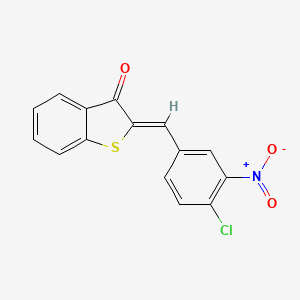![molecular formula C18H18F3N3O4 B11559637 methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate](/img/structure/B11559637.png)
methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE is a complex organic compound characterized by its trifluoromethyl group and phenoxyacetamido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE typically involves multiple steps, including the introduction of the trifluoromethyl group and the coupling of the phenoxyacetamido moiety. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxyacetamido moiety play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYBENZOYL)AMINO]-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROBENZOYL)AMINO]-2-[(6-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
- 5-[3,3,3-TRIFLUORO-2-HYDROXY-2-(TRIFLUOROMETHYL)PROPYL]BICYCLO[2.2.1]HEPT-2-YL 2-METHYL-2-PROPENOATE
Uniqueness
METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the phenoxyacetamido moiety contributes to its binding interactions and activity.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines
Propriétés
Formule moléculaire |
C18H18F3N3O4 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-2-[(2-phenoxyacetyl)amino]propanoate |
InChI |
InChI=1S/C18H18F3N3O4/c1-12-8-9-14(22-10-12)23-17(16(26)27-2,18(19,20)21)24-15(25)11-28-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
QIXNRRYZEICCAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559557.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11559568.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559573.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11559575.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11559577.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11559588.png)
![2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11559589.png)
![N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B11559596.png)
![N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11559602.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559612.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)
![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

![2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11559621.png)
